molecular formula C8H7BrN2S B1520085 6-Bromo-N-methylbenzo[d]thiazol-2-amine CAS No. 75104-92-6

6-Bromo-N-methylbenzo[d]thiazol-2-amine

Cat. No.: B1520085
CAS No.: 75104-92-6
M. Wt: 243.13 g/mol
InChI Key: RVCBMFKGDVUUDF-UHFFFAOYSA-N
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Description

“6-Bromo-N-methylbenzo[d]thiazol-2-amine” is a compound that belongs to the thiazole family. It is used in the preparation of various derivatives .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, it was used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H7BrN2S . The InChI code is 1S/C8H7BrN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) .


Physical and Chemical Properties Analysis

This compound is a white to light yellow crystal powder . Its molecular weight is 243.12 g/mol .

Scientific Research Applications

Supramolecular Chemistry and Salt Formation

Studies on 6-Bromo-N-methylbenzo[d]thiazol-2-amine have shown its ability to form non-covalent interactions with carboxylic acid derivatives, leading to the formation of anhydrous and hydrated multicomponent organic acid–base adducts. This compound has been used to prepare crystalline compounds with carboxylic acids like p-nitrobenzoic acid, fumaric acid, l-tartaric acid, and terephthalic acid. These compounds, characterized by X-ray diffraction, infrared analysis, and other methods, exhibit various supramolecular synthons and hydrogen bonds within their structures (Jin et al., 2012).

Structure of Organic Acid–Base Adducts

Further research involving this compound focuses on its interaction with organic acids to form adducts. These adducts, characterized by X-ray diffraction and infrared spectroscopy, revealed that they can form either organic salts or cocrystals, depending on the type of acid used. These compounds are notable for their strong hydrogen bonds and various weak noncovalent interactions, contributing to their structural stability and unique framework structures (Jin et al., 2014).

Synthesis of Thiazole Derivatives

This compound has been used in the synthesis of new thiazole derivatives. These derivatives display potential antimicrobial properties against various bacterial and fungal species. Their structure and mechanistic pathways have been explored and supported by spectral analysis, along with molecular docking studies to understand their interaction with pathogen proteins (Althagafi et al., 2019).

Supramolecular Arrangement and Crystal Structure

Research has also been conducted on the supramolecular arrangement and crystal structure of adducts formed from this compound and various organic acids. These studies provide insights into the nature of protonation and deprotonation in these compounds and the role of different nonbonding interactions in stabilizing and expanding their framework structures. The recognition of the acids in these multicomponent crystals is typically based on R22(8) synthons, and the weak bonds contribute to their diverse structural motifs (Zhang et al., 2021).

Use in Corrosion Inhibition Studies

This compound derivatives have been studied for their potential as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their performances, showing good agreement with experimental results. These studies highlight the compound's significance in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).

Safety and Hazards

The safety information available indicates that the signal word for this compound is “Warning”. The hazard statements include H302, H315, H319, H332, and H335 .

Properties

IUPAC Name

6-bromo-N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCBMFKGDVUUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670531
Record name 6-Bromo-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75104-92-6
Record name 6-Bromo-N-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-bromo-2-chlorobenzo[d]thiazole (1.100 g, 4.4 mmol) and ethanol (20 ml, 343 mmol) was added to a microwave vial equipped with a stirbar. Then methylamine solution, 40% (2.3 ml, 66 mmol) was added to the mixture with stirring. Then HCl (0.34 ml, 11 mmol) was added to the mixture. The vial was capped then placed into the CEM Voyager Microwave (large-scale unit) for 15 minutes at 100° C., while 60 watts of energy was supplied via Powermax® (Simultaneous heating while cooling technology). The progress of the reaction was monitored by LC/MS, which showed mostly desired material in the mixture. The mixture was transferred to a round-bottom flask, then made the mixture basic with sat. Na2HCO3. The precipitate was collected by filtration and washed with Hexanes. The solid was allowed dry in a reduced pressure oven overnight. This gave 6-bromo-N-methylbenzo[d]thiazol-2-amine (0.850 g, 79% yield) as a tan crystalline solid. MS (ESI pos. ion) m/z: 244 (MH+). Calc'd exact mass for C8H7BrN2S: 243. 1H NMR (400 MHz, DMSO-d6): 2.93 (d, J=4.52 Hz, 3H), 7.33 (q, J=8.53 Hz, 2H), 7.90 (s, 1H), 8.06 (d, J=4.52 Hz, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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